(Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylicacid hydrochloride
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Overview
Description
(Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a dibenzo[b,e]oxepine core and a dimethylamino propylidene side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 3-dimethylamino-1-propyl chloride with a dibenzo[b,e]oxepine derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid hydrochloride is studied for its potential interactions with biological macromolecules. It is often used in studies involving enzyme inhibition and protein binding.
Medicine
This compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It is believed to act by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)-propiophenone hydrochloride
- 3-Dimethylamino-1-propyl chloride hydrochloride
- Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate
Uniqueness
What sets (Z)-11-(3-(dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid hydrochloride apart from similar compounds is its unique dibenzo[b,e]oxepine core. This structure provides distinct chemical properties and reactivity, making it particularly valuable in research and industrial applications.
Properties
Molecular Formula |
C20H22ClNO3 |
---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H21NO3.ClH/c1-21(2)11-5-8-17-16-7-4-3-6-15(16)13-24-19-10-9-14(20(22)23)12-18(17)19;/h3-4,6-10,12H,5,11,13H2,1-2H3,(H,22,23);1H |
InChI Key |
VEVAIFVXQMIGPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)C(=O)O.Cl |
Origin of Product |
United States |
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